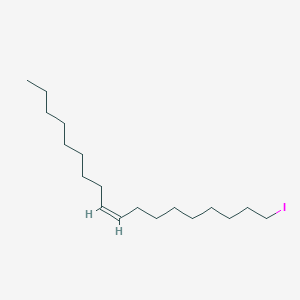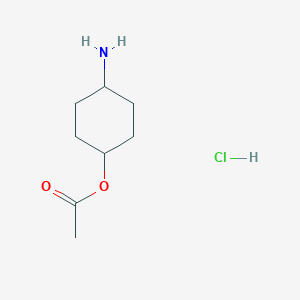
trans-4-Amino-acetate Cyclohexanol Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-Amino-acetate Cyclohexanol Hydrochloride: is a chemical compound with the molecular formula C6H13NO · HCl. This compound is used as a raw material in organic synthesis and serves as an important intermediate in the synthesis of various drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing trans-4-Amino-acetate Cyclohexanol Hydrochloride involves the reaction of cyclohexanal with ammonia (or aqueous ammonia) under basic conditions . Another method starts from paracetamol (p-acetamido-phenol), which is catalytically hydrogenated in aqueous or alcoholic solution. Isomer separation then takes place via fractional crystallization of acetamidocyclohexanol from acetone .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring the compound meets industrial standards for use in various applications .
Chemical Reactions Analysis
Types of Reactions: trans-4-Amino-acetate Cyclohexanol Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various amines.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of various substituted amines.
Substitution: Formation of N-substituted cyclohexylamine derivatives.
Scientific Research Applications
Chemistry: trans-4-Amino-acetate Cyclohexanol Hydrochloride is used as a building block in organic synthesis. It is involved in the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes and benzoxazine, which are required for the preparation of polybenzoxazine-silica hybrid nanocomposites .
Biology and Medicine: The compound is an important intermediate in the synthesis of drugs such as Ambroxol hydrochloride. It is also used in the synthesis of butyric acid 4-amino-cyclohexyl ester, which has applications in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of various chemical intermediates and specialty chemicals .
Mechanism of Action
The mechanism of action of trans-4-Amino-acetate Cyclohexanol Hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can act as a precursor in the synthesis of compounds that inhibit phosphodiesterase III A (PDE3A), which plays a role in various biological processes . The compound’s effects are mediated through its conversion to active metabolites that interact with target enzymes and receptors .
Comparison with Similar Compounds
- cis-4-Amino-cyclohexanol Hydrochloride
- trans-2-Amino-cyclohexanol Hydrochloride
- 4-Aminocyclohexanone
Comparison: trans-4-Amino-acetate Cyclohexanol Hydrochloride is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. Compared to its cis-isomer, the trans-isomer has different physical and chemical properties, making it suitable for specific applications in organic synthesis and drug development .
Properties
CAS No. |
33024-68-9 |
|---|---|
Molecular Formula |
C8H16ClNO2 |
Molecular Weight |
193.67 g/mol |
IUPAC Name |
(4-aminocyclohexyl) acetate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6(10)11-8-4-2-7(9)3-5-8;/h7-8H,2-5,9H2,1H3;1H |
InChI Key |
UJLZFPLEBIWJIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC(CC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


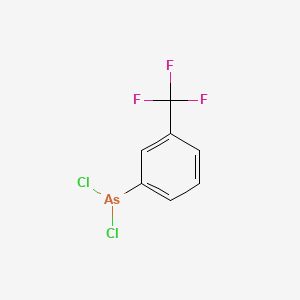
![[[(2R,3S,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13419920.png)

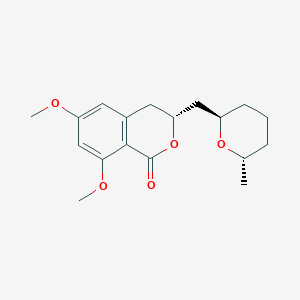

![Bn(-2)[Bn(-3)][Bn(-4)]Fuc(a1-2)[Bn(-3)][Bn(-4)][Bn(-6)]Gal(b1-4)[Bn(-2)[Bn(-3)][Bn(-4)]Fuc(a1-3)][Bn(-6)]GlcNAc-O-Bn](/img/structure/B13419943.png)
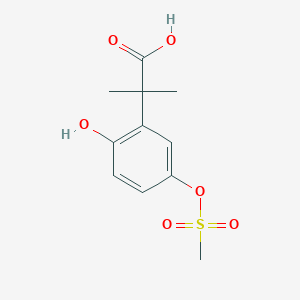
![[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea](/img/structure/B13419964.png)

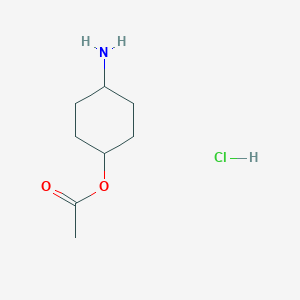

![Ethyl N-[3-[bis(2-chloroethyl)amino]-N-[N-(4-fluoro-3-phenyl-L-alanyl)glycyl]-3-phenyl-L-alanyl]-L-norvalinate](/img/structure/B13419992.png)

